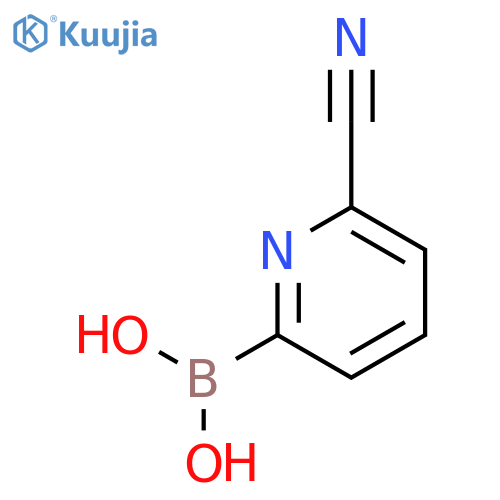Cas no 1164100-80-4 (6-Cyanopyridine-2-boronic Acid)

6-Cyanopyridine-2-boronic Acid 化学的及び物理的性質
名前と識別子
-
- (6-Cyanopyridin-2-yl)boronic acid
- (6-Cyano-2-pyridinyl)boronic acid
- 6-cyanopyridin-2-ylboronic acid
- 6-Cyanopyridine-2-boronic acid
- CS-0101517
- D76178
- MFCD08061579
- (6-Cyanopyridin-2-yl)boronicacid
- DTXSID701005127
- AB43308
- AKOS006286445
- EN300-3260314
- 1164100-80-4
- DA-15134
- 6-Cyanopyridine-2-boronicacid
- SCHEMBL1822827
- VZUKKKADKQKMJA-UHFFFAOYSA-N
- 6-Cyanopyridine-2-boronic Acid
-
- MDL: MFCD08061579
- インチ: InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H
- InChIKey: VZUKKKADKQKMJA-UHFFFAOYSA-N
- SMILES: C1=CC(=NC(=C1)B(O)O)C#N
計算された属性
- 精确分子量: 148.04400
- 同位素质量: 148.0444076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.1Ų
じっけんとくせい
- PSA: 77.14000
- LogP: -1.36692
6-Cyanopyridine-2-boronic Acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Cyanopyridine-2-boronic Acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3260314-0.05g |
(6-cyanopyridin-2-yl)boronic acid |
1164100-80-4 | 95.0% | 0.05g |
$359.0 | 2025-03-18 | |
| Enamine | EN300-3260314-1.0g |
(6-cyanopyridin-2-yl)boronic acid |
1164100-80-4 | 95.0% | 1.0g |
$428.0 | 2025-03-18 | |
| TRC | B422875-50mg |
6-Cyanopyridine-2-boronic Acid |
1164100-80-4 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B422875-10mg |
6-Cyanopyridine-2-boronic Acid |
1164100-80-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| abcr | AB390142-100mg |
6-Cyanopyridine-2-boronic acid |
1164100-80-4 | 100mg |
€892.00 | 2023-09-05 | ||
| Ambeed | A494797-1g |
(6-Cyanopyridin-2-yl)boronic acid |
1164100-80-4 | 95+% | 1g |
$1320.0 | 2024-04-26 | |
| TRC | B422875-5mg |
6-Cyanopyridine-2-boronic Acid |
1164100-80-4 | 5mg |
$ 50.00 | 2022-06-07 | ||
| abcr | AB390142-100 mg |
6-Cyanopyridine-2-boronic acid |
1164100-80-4 | 100mg |
€892.00 | 2023-04-25 | ||
| Enamine | EN300-3260314-0.5g |
(6-cyanopyridin-2-yl)boronic acid |
1164100-80-4 | 95.0% | 0.5g |
$410.0 | 2025-03-18 | |
| Chemenu | CM136390-1g |
(6-cyanopyridin-2-yl)boronic acid |
1164100-80-4 | 95% | 1g |
$1470 | 2023-02-19 |
6-Cyanopyridine-2-boronic Acid 関連文献
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
6-Cyanopyridine-2-boronic Acidに関する追加情報
6-Cyanopyridine-2-borronic Acid: A Comprehensive Overview
The compound with CAS No. 1164100-80-4, commonly referred to as 6-Cyanopyridine-2-boronic Acid, has garnered significant attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound, with a cyanoboronic acid group attached at the 2-position. The presence of both the cyano and boronic acid functionalities makes it a valuable building block in various chemical reactions, particularly in the realm of cross-coupling reactions.
6-Cyanopyridine-2-boronic Acid has been extensively studied for its role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryls, heterobiaryls, and other complex molecular architectures. Recent research has highlighted its ability to facilitate efficient and selective coupling under mild conditions, making it an attractive choice for researchers aiming to construct diverse molecular frameworks. The compound's stability and reactivity have also been optimized through various synthetic strategies, further enhancing its utility in modern organic synthesis.
In addition to its role in cross-coupling reactions, 6-Cyanopyridine-2-boronic Acid has found applications in the synthesis of functional materials. Its incorporation into polymer systems has been explored for potential use in electronic devices, where the compound's electronic properties contribute to improved performance. Furthermore, studies have demonstrated its potential as a precursor for the synthesis of bioactive molecules, opening new avenues in drug discovery and development.
The synthesis of 6-Cyanopyridine-2-boronic Acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments have positioned the compound as a key intermediate in various industrial and academic settings.
From an environmental perspective, the use of 6-Cyanopyridine-2-boronic Acid aligns with green chemistry principles due to its compatibility with eco-friendly reaction conditions and recyclable catalysts. This sustainability aspect is increasingly important as industries strive to minimize their ecological footprint while maintaining high standards of innovation.
In conclusion, 6-Cyanopyridine-2-boronic Acid (CAS No. 1164100-80-4) stands out as a versatile and valuable compound in contemporary organic chemistry. Its applications span across multiple disciplines, from materials science to pharmaceuticals, driven by continuous advancements in synthetic methodologies and a deeper understanding of its chemical properties. As research progresses, this compound is expected to play an even more pivotal role in shaping future innovations across various fields.
1164100-80-4 (6-Cyanopyridine-2-boronic Acid) Related Products
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
